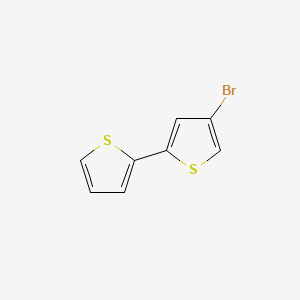

4-Bromo-2,2'-bithiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2,2’-bithiophene is an organic compound with the molecular formula C8H5BrS2. It is a derivative of bithiophene, where a bromine atom is substituted at the 4-position of the bithiophene ring. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and its role as a building block in the synthesis of more complex organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of 4-Bromo-2,2’-bithiophene may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Bromo-2,2'-bithiophene participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds for functionalized derivatives:

| Reaction Type | Conditions | Products/Applications | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Biaryl derivatives for OLEDs | 85–92 | |

| Kumada Coupling | Ni(dppp)Cl₂, Grignard reagent, THF | Alkyl/aryl-substituted bithiophenes | 78–88 | |

| Stille Coupling | Pd₂(dba)₃, AsPh₃, DMF | Thiophene-based polymers | 80–90 |

Mechanistic Insights :

-

Oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate.

-

Transmetalation with boronic acids (Suzuki) or organostannanes (Stille) precedes reductive elimination to yield coupled products.

Lithiation and Functionalization

Controlled lithiation enables selective functionalization at specific positions:

Br-Li Exchange Reactions

Using flow microreactors, monolithiation is achieved with high selectivity:

| Lithiating Agent | Residence Time (s) | Product (Monolithiated) | Yield (%) | Byproduct (Dilithiated) |

|---|---|---|---|---|

| MeLi | 2 | 5-Li-4-Br-bithiophene | 93 | <5 |

| n-BuLi | 4 | 5-Li-4-Br-bithiophene | 89 | 6 |

| s-BuLi | 6 | 5-Li-4-Br-bithiophene | 87 | 8 |

Data adapted from flow microreactor studies .

Applications :

-

Trapping with electrophiles (e.g., methyl triflate, aldehydes) yields methyl, hydroxymethyl, or borylated derivatives .

-

Sequential lithiation enables unsymmetrical disubstitution for tailored electronic properties .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, though bromine directs reactivity:

-

Bromination : Further bromination at the 5-position occurs in acetic acid with Br₂, yielding 4,5-dibromo-2,2'-bithiophene .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position, enhancing electron-withdrawing character.

Regioselectivity : Bromine’s meta-directing effect favors substitution at the 5-position over the 3-position .

Oxidative Polymerization

This compound polymerizes to form conductive materials for organic electronics:

| Oxidizing Agent | Conditions | Polymer Properties | Conductivity (S/cm) |

|---|---|---|---|

| FeCl₃ | CHCl₃, 24 h | Poly(this compound) | 10⁻³–10⁻² |

| Electrochemical | 0.1 M TBAPF₆/ACN | Thin films for capacitors | 10⁻²–10⁻¹ |

Applications include organic field-effect transistors (OFETs) and photovoltaic devices.

Nucleophilic Substitution

The C–Br bond undergoes nucleophilic displacement with soft nucleophiles:

-

Methoxylation : Reaction with NaOMe/CuI in DMF replaces bromine with methoxy groups .

-

Thiolation : KSAc/DMSO introduces thioacetate groups, later hydrolyzed to thiols.

Coordination Chemistry

This compound acts as a ligand for transition metals:

-

Pd(II) complexes catalyze C–H activation in coupling reactions.

-

Ru(II) coordination enhances light absorption in dye-sensitized solar cells.

Scientific Research Applications

4-Bromo-2,2’-bithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2’-bithiophene in organic electronics involves its ability to participate in π-conjugation, which allows for efficient charge transport. The bromine atom at the 4-position can also participate in various chemical reactions, enabling the functionalization of the bithiophene core .

Comparison with Similar Compounds

Similar Compounds

2,2’-Bithiophene: The parent compound without the bromine substitution.

3,3’-Dibromo-2,2’-bithiophene: A derivative with bromine atoms at the 3-positions.

5-Bromo-2,2’-bithiophene: A derivative with a bromine atom at the 5-position.

Uniqueness

4-Bromo-2,2’-bithiophene is unique due to the specific positioning of the bromine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of certain organic electronic materials where precise control over molecular structure is required .

Biological Activity

4-Bromo-2,2'-bithiophene is a compound belonging to the bithiophene family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies that highlight its mechanisms of action and therapeutic potential.

This compound has the following chemical characteristics:

- Molecular Formula : C8H6BrS2

- Molecular Weight : Approximately 236.17 g/mol

- Structure : Comprises two thiophene rings connected by a single bond, with a bromine atom substituting one of the hydrogen atoms on one of the thiophene rings.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound, focusing on its effects on various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis.

The anticancer activity is primarily attributed to the following mechanisms:

- Induction of apoptosis through mitochondrial pathways.

- Generation of reactive oxygen species (ROS), leading to DNA damage.

- Inhibition of specific cellular pathways involved in tumor growth.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound exhibited IC50 values indicating significant cytotoxicity:

These results suggest that this compound can effectively hinder cancer cell viability through multiple pathways.Cancer Cell Line IC50 (µM) Mechanism of Action MCF-7 25 Induces apoptosis via mitochondrial pathway HeLa 30 ROS generation leading to DNA damage -

Antimicrobial Activity :

- In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary data indicate potential activity against various bacterial strains, although further research is needed to quantify this effect accurately.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds within the bithiophene family:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | MCF-7: 25 µM | Moderate | Induces apoptosis |

| 5-Bromo-5'-methyl-2,2'-bithiophene | MCF-7: 30 µM | Limited | CYP enzyme inhibitor |

| [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | MCF-7: 20 µM | Significant | Dual formyl groups enhance reactivity |

Properties

IUPAC Name |

4-bromo-2-thiophen-2-ylthiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMDYEHYPHIZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.